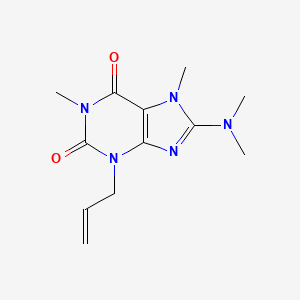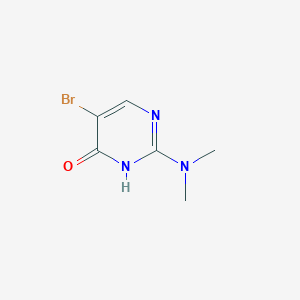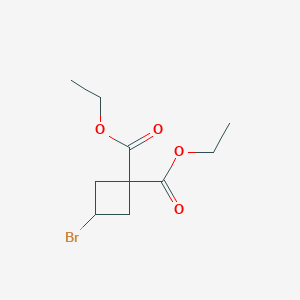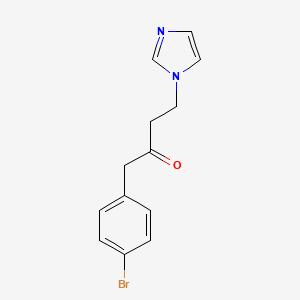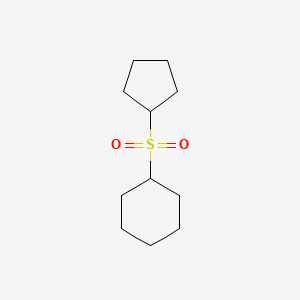![molecular formula C9H6N4 B14009986 Tetrazolo[1,5-a]quinoline CAS No. 235-25-6](/img/structure/B14009986.png)
Tetrazolo[1,5-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline can be synthesized through several methods:
Reaction of 2-chloroquinoline with sodium azide: This method involves the nucleophilic substitution of the chlorine atom by the azide group, followed by cyclization to form the tetrazole ring.
Diazotization of 2-hydrazinylquinoline derivatives: This method involves the formation of a diazonium salt, which then undergoes cyclization to form the tetrazole ring.
Intramolecular cyclocondensation of 2-azidoarylidenes: This method involves the formation of an azide intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For example, the reaction of this compound-4-carbaldehyde with o-phenylenediamine in the presence of p-toluenesulfonic acid under microwave irradiation has been reported .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium azide and various alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives of this compound.
Substitution: this compound derivatives with different substituents on the tetrazole ring.
Applications De Recherche Scientifique
Tetrazolo[1,5-a]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities
Mécanisme D'action
Tetrazolo[1,5-a]quinoline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar structure but have different biological activities and applications.
Tetrazolo[1,5-a]pyridines: These compounds also have a fused tetrazole ring but differ in their chemical reactivity and biological properties.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its fusion of the tetrazole and quinoline rings enhances its stability and reactivity, making it a versatile compound for various applications .
Comparaison Avec Des Composés Similaires
- Tetrazolo[1,5-a]quinoxalines
- Tetrazolo[1,5-a]pyridines
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Propriétés
Numéro CAS |
235-25-6 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-6-9-10-11-12-13(8)9/h1-6H |
Clé InChI |
HHFCAUSIBNOUOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NN=NN32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


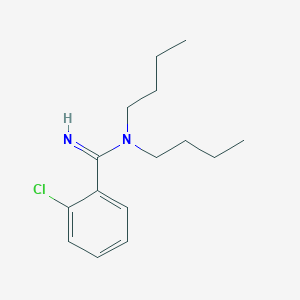
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
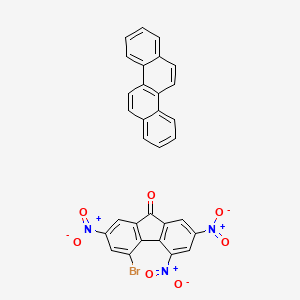
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
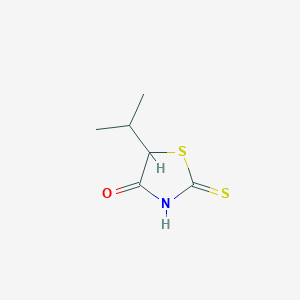
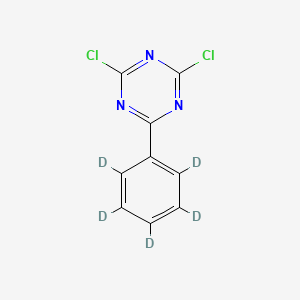
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
